N-benzoyl phosphoramidic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
benzamidophosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8NO4P/c9-7(8-13(10,11)12)6-4-2-1-3-5-6/h1-5H,(H3,8,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWXBRLRXLWFJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8NO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565619 | |
| Record name | N-Benzoylphosphoramidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36097-63-9 | |
| Record name | N-Benzoylphosphoramidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for N Benzoyl Phosphoramidic Acid and Its Analogs
De Novo Synthesis of N-Benzoyl Phosphoramidic Acid
The creation of the this compound backbone from basic precursors is a critical first step. This process primarily involves the carefully controlled reaction between benzamide derivatives and highly reactive phosphorus halogenides.
Reaction Pathways Involving Benzamide and Phosphorus Halogenides
The synthesis of N-acylphosphoramidates can be approached through several routes, but a prominent pathway involves the reaction of an amide with a phosphorus halide. Specifically, the reaction between a benzamide derivative and phosphorus pentachloride (PCl₅) serves as a key method for forming the necessary P-N bond and introducing the phosphorus center.
A well-documented example is the synthesis of N-2,4-dichlorobenzoyl phosphoramidic dichloride. In this procedure, 2,4-dichlorobenzamide is reacted with phosphorus pentachloride in a 1:1 molar ratio. scispace.com The reaction is typically conducted by refluxing the components in a solvent such as carbon tetrachloride (CCl₄) for approximately 8 hours. scispace.com This process yields the phosphoramidic dichloride intermediate, a crucial precursor for the final acid and its derivatives. scispace.com
The mechanism of the reaction between unsubstituted amides and PCl₅ is understood to proceed through the formation of trichlorophosphazoacyl intermediates. epa.gov These intermediates are highly reactive. epa.gov It is important to note that alternative phosphorus halides, such as phosphoryl chloride (POCl₃), often lead to different products. The reaction of benzamide with POCl₃ typically acts as a dehydrating agent, resulting in the formation of benzonitrile rather than the desired phosphoramidate (B1195095) product. vedantu.comvedantu.com
Elucidation of Reaction Mechanisms Through Isotopic Labeling Studies
While specific isotopic labeling studies elucidating the formation mechanism of this compound from benzamide and phosphorus halides are not detailed in available research, the methodology is a well-established tool for mechanistic investigation in organophosphorus chemistry. Stable isotope labeling, particularly with ¹⁸O, is widely used to trace the pathways of phosphate (B84403) and phosphoramidate reactions. nih.govnih.gov
In principle, these techniques could be applied to the this compound synthesis to resolve mechanistic questions. For example:
¹⁸O-Labeling: By synthesizing benzamide with an ¹⁸O-labeled carbonyl group (C=¹⁸O) and reacting it with PCl₅, the fate of the carbonyl oxygen could be tracked. Its presence or absence in the final P=O group of the phosphoramidic acid would clarify whether the phosphoryl oxygen originates from the amide or from a subsequent hydrolysis step.
¹⁵N-Labeling: Using ¹⁵N-labeled benzamide would allow for the unambiguous tracking of the nitrogen atom throughout the reaction sequence, confirming its incorporation into the P-N bond.
Such studies are instrumental in understanding bond cleavage and formation. For instance, ¹⁸O-labeling has been successfully used to investigate the decomposition pathways of phosphoramidate pronucleotides, confirming P-N bond cleavage by tracking the isotopic label in the resulting monophosphate. nih.gov A similar approach could provide definitive insights into the de novo synthesis of this compound.
Preparation and Isolation of N-Benzoyl Phosphoramidic Dichloride Intermediates
A representative procedure for a substituted analog involves refluxing 2,4-dichlorobenzamide with an equimolar amount of phosphorus pentachloride in CCl₄. scispace.com After the reaction is complete (e.g., 8 hours of reflux), the solution is cooled. The isolation of the N-2,4-dichlorobenzoyl phosphoramidic dichloride is then achieved by reacting the mixture with formic acid, which facilitates the precipitation of the product as a white solid. This precipitate is then collected by filtration and dried under a vacuum. scispace.com This method provides the stable dichloride intermediate in good yield, ready for subsequent transformations. scispace.com
An alternative general approach for creating phosphoramidic dichlorides involves the reaction of an amine with phosphorus oxychloride. For example, N,N-dimethylphosphoramidic dichloride is prepared by adding dimethylamine to phosphorus oxychloride, followed by heating and distillation under reduced pressure. prepchem.com While this starts from an amine rather than an amide, it illustrates a fundamental pathway to the phosphoramidic dichloride core structure.
Synthetic Strategies for this compound Derivatives
The N-benzoyl phosphoramidic dichloride intermediate is highly versatile. Its two chlorine atoms are excellent leaving groups, allowing for substitution reactions with a variety of nucleophiles to generate a library of derivatives, including N-substituted compounds, esters, and phosphorodiamidates.
Phosphorylation Reactions Utilizing Amine Nucleophiles for N-Substitution
The reaction of N-benzoyl phosphoramidic dichlorides with amine nucleophiles is a direct route to N-benzoyl phosphoric triamides (a class of phosphorodiamidates). In a typical procedure, the dichloride intermediate is dissolved in a dry solvent like acetonitrile and cooled to low temperatures (e.g., -5°C). scispace.com The desired amine (typically in excess) is then added dropwise to the solution. scispace.com The reaction mixture is stirred for several hours to ensure complete substitution of both chlorine atoms. scispace.com
After the reaction, the solvent is evaporated, and the resulting residue is purified by washing with water and acetonitrile, followed by recrystallization. scispace.com This methodology has been successfully used to synthesize a range of phosphoric triamides from N-2,4-dichlorobenzoyl phosphoramidic dichloride and various amines. scispace.com
Table 1: Synthesis of N-2,4-Dichlorobenzoyl Phosphoric Triamides Data sourced from Gholivand et al. scispace.com
| Reactant 1 | Amine Nucleophile | Reaction Conditions | Product |
|---|---|---|---|
| N-2,4-dichlorobenzoyl phosphoramidic dichloride | Allylamine | Acetonitrile, -5°C, 6h | N-2,4-Dichlorobenzoyl-N′,N″-diallyl phosphoric triamide |
| N-2,4-dichlorobenzoyl phosphoramidic dichloride | Pyrrolidine | Acetonitrile, -5°C, 6h | N-2,4-Dichlorobenzoyl-N′,N″-di(pyrrolidinyl) phosphoric triamide |
| N-2,4-dichlorobenzoyl phosphoramidic dichloride | Piperidine | Acetonitrile, -5°C, 6h | N-2,4-Dichlorobenzoyl-N′,N″-di(piperidinyl) phosphoric triamide |
Esterification and Amidation Routes to N-Benzoyl Phosphoramidates and Phosphorodiamidates
Amidation: The synthesis of N-benzoyl phosphorodiamidates is achieved through the amidation route described in the previous section (2.3.1), where both chloro groups on the phosphoramidic dichloride intermediate are substituted by amine nucleophiles. The resulting compounds have the general structure C₆H₅C(O)NHP(O)(NR₂)₂.
Esterification: To synthesize N-benzoyl phosphoramidate esters, the parent this compound is required first. This acid can be prepared by the simple hydrolysis of the N-benzoyl phosphoramidic dichloride intermediate. For the 2,4-dichloro-substituted analog, this is accomplished by stirring the dichloride in distilled water for approximately 6 hours, which yields the corresponding N-2,4-dichlorobenzoyl phosphoramidic acid as a filterable precipitate. scispace.com
Reaction with alcohols in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
O-alkylation using alkyl halides.
Dehydrative esterification, potentially promoted by an acid catalyst, though care must be taken to avoid cleavage of the P-N bond, which can be acid-labile.
These routes provide access to N-benzoyl phosphoramidates, which are mono- or di-esters of the phosphoramidic acid, and N-benzoyl phosphorodiamidates, which result from the exhaustive reaction of the dichloride intermediate with amines.
Oxidative Cross-Coupling Approaches for Phosphorus-Nitrogen Bond Construction
The formation of the phosphorus-nitrogen (P-N) bond, the foundational linkage in this compound and its analogs, can be efficiently achieved through oxidative cross-coupling reactions. This strategy typically involves the reaction of a P(III) or P(V)-H compound, such as an H-phosphonate, with an amine or amide nitrogen source in the presence of an oxidant and often a catalyst. These methods offer an alternative to traditional routes that may require pre-functionalized starting materials or harsh reagents.
A variety of catalytic systems have been developed to facilitate this transformation. For instance, copper-based catalysts, such as CuCl₂, have been employed in the presence of a base like cesium carbonate (Cs₂CO₃) and air as the oxidant to synthesize N-acylphosphoramidates from H-phosphonates and amides. nih.gov This approach provides a direct method for constructing the desired N-acyl phosphoramidate structure.
Metal-free catalytic systems have also proven effective. An environmentally benign protocol utilizes sodium iodide (NaI) as a catalyst with hydrogen peroxide (H₂O₂) as a green oxidant. researchgate.net This method is notable for its use of inexpensive and readily available reagents and its compatibility with a wide range of aromatic and aliphatic amines. researchgate.net Another example involves the use of lithium iodide (LiI) with tert-butyl hydroperoxide (TBHP) as the oxidant for the coupling of H-phosphonates and amines. nih.gov Although explored with simple amines, this method demonstrates the principle of using an inexpensive catalyst and oxidant for P-N bond formation. nih.gov
These oxidative coupling strategies represent a significant advancement in phosphoramidate synthesis, offering operational simplicity and avoiding the use of hazardous halogenating reagents often seen in other methods. nih.govresearchgate.net
Table 1: Comparison of Catalytic Systems for Oxidative Cross-Coupling
| Catalyst System | Oxidant | Nitrogen Source | Key Advantages |
|---|---|---|---|
| CuCl₂ / Cs₂CO₃ | Air | Amide | Direct synthesis of N-acylphosphoramidates. nih.gov |
| NaI | H₂O₂ (aq.) | Aromatic/Aliphatic Amines | Environmentally benign, uses inexpensive reagents. researchgate.net |
| LiI | TBHP | Amines | Utilizes an inexpensive catalyst and oxidant system. nih.gov |
Nitrene Insertion Reactions for N-Acylphosphoramidate Formation
Nitrene insertion reactions provide a powerful and direct route for the formation of P-N bonds in N-acylphosphoramidates. This methodology involves the generation of a phosphoryl nitrene intermediate, typically from a phosphoryl azide, which then inserts into a C-H bond of an aldehyde or other suitable substrate. A key advantage of this approach is that the phosphoryl azide can act as a dual source of both phosphorus and nitrogen for the final product, with dinitrogen gas being the only stoichiometric byproduct. nih.gov
The reaction is often facilitated by transition metal catalysts. Che and coworkers developed a method using a Ruthenium(IV)-porphyrin catalyst to synthesize N-acylphosphoramidates from aldehydes and phosphoryl azides. nih.gov This process demonstrated product conversions in the range of 56–99%. nih.gov Similarly, Iridium(III)-based catalysts have been successfully used to promote the synthesis of phosphoramidates from an amide or ketone and a phosphoryl azide. nih.govacs.org The mechanism with the Ir(III) catalyst is proposed to involve the activation of a C-H bond on the substrate, generating an iridacyclic intermediate that reacts with the phosphoryl azide, leading to intramolecular migratory insertion and P-N bond formation after the elimination of N₂. nih.gov
While effective, these methods can have limitations. They may require expensive catalysts, chemical additives, and long reaction times at high temperatures. nih.gov The handling of potentially hazardous phosphoryl azides is another consideration. nih.gov Despite these challenges, nitrene insertion remains a valuable tool for creating complex phosphoramidates by forming a C-N bond, allowing for the incorporation of diverse molecular functionalities. nih.gov
Catalytic Methodologies in N-Benzoyl Phosphoramidate Synthesis
The synthesis of N-benzoyl phosphoramidates and related compounds has been significantly advanced by a range of catalytic methodologies that enhance efficiency, selectivity, and substrate scope. Transition metal catalysts are prominent in this field. As mentioned, Iridium(III)-based catalyst systems have been developed for the direct C-H amidation of substrates with phosphoryl azides, representing a novel route to phosphoramidates via C-N bond formation under mild conditions. acs.org This method exhibits broad substrate scope and excellent functional group tolerance. acs.org Ruthenium(IV) complexes have also been shown to be capable of triggering intermolecular C-H amidation with phosphoryl azides. acs.org
Beyond precious metal catalysts, more economical and environmentally friendly options have been explored. Copper-cobalt double metal cyanides have been investigated as green, recyclable catalysts for phosphoramidate synthesis. researchgate.net Furthermore, electrochemical approaches are emerging as a sustainable alternative. A robust flow electrochemical methodology has been developed for P-N oxidative coupling, operating under mild conditions and avoiding the need for chemical oxidants. researchgate.net
In the realm of asymmetric synthesis, chiral phosphoric acid (CPA) catalysts have been shown to control the formation of stereogenic phosphorus centers during phosphoramidite (B1245037) transfer. nih.gov This allows for the stereocontrolled synthesis of dinucleotides and other P-chiral compounds. nih.gov While often applied in the context of oligonucleotide synthesis, the principles of using chiral Brønsted-acid activators to control P(III) reactivity are broadly relevant to the synthesis of chiral phosphorus compounds.
Table 2: Overview of Catalytic Approaches
| Catalyst Type | Reaction | Key Features |
|---|---|---|
| Iridium(III) Complexes | Intermolecular C-H Amidation | Mild conditions, broad scope, high functional group tolerance. acs.org |
| Ruthenium(IV)-Porphyrin | Nitrene Insertion | Effective for N-acylphosphoramidate synthesis from aldehydes. nih.gov |
| Copper/Cobalt Cyanides | Phosphoramidation | Green and recyclable catalyst system. researchgate.net |
| Chiral Phosphoric Acids (CPAs) | Asymmetric Phosphitylation | Enables stereocontrolled synthesis of P-stereogenic compounds. nih.gov |
Derivatization for Oligonucleotide Synthesis via Phosphoramidite Chemistry
In the context of oligonucleotide synthesis, the N-benzoyl group serves as a crucial protecting group for the exocyclic amines of nucleobases, particularly adenine (B156593) and cytosine. This derivatization is a prerequisite for the preparation of the key building blocks used in phosphoramidite chemistry, the gold standard for automated DNA and RNA synthesis. twistbioscience.comnih.gov
The process begins with the protection of the nucleoside. For example, N⁶-benzoyladenine is a common starting material where the benzoyl group prevents unwanted side reactions at the N⁶ position during the subsequent synthesis steps. beilstein-journals.org This protected nucleoside is then converted into a nucleoside phosphoramidite. This involves reacting the 3'-hydroxyl group of the protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. The resulting nucleoside phosphoramidite is a stable, yet reactive, P(III) species. twistbioscience.comnih.gov
These derivatized phosphoramidite monomers are the fundamental units used in automated, solid-phase oligonucleotide synthesis. The synthesis cycle involves four main steps:
Detritylation: Removal of an acid-labile dimethoxytrityl (DMT) group from the 5'-hydroxyl of the growing oligonucleotide chain attached to a solid support.
Coupling: The newly freed 5'-hydroxyl group attacks the phosphoramidite building block (e.g., an N-benzoyl-protected deoxynucleoside phosphoramidite), which is activated by an acidic catalyst like 1H-tetrazole. This forms a phosphite triester linkage.
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent like iodine in the presence of water.
This cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support, and all protecting groups, including the N-benzoyl groups on the nucleobases and the 2-cyanoethyl groups on the phosphate backbone, are removed in a final deprotection step, typically using aqueous ammonia. nih.gov The use of N-benzoyl protection is thus integral to the stability and reactivity of the phosphoramidite building blocks, ensuring the high fidelity and efficiency of modern oligonucleotide synthesis. twistbioscience.com
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Cesium carbonate (Cs₂CO₃) |
| Copper(II) chloride (CuCl₂) |
| Sodium iodide (NaI) |
| Hydrogen peroxide (H₂O₂) |
| Lithium iodide (LiI) |
| tert-Butyl hydroperoxide (TBHP) |
| N⁶-benzoyladenine |
| 2-cyanoethyl N,N-diisopropylchlorophosphoramidite |
Mechanistic Investigations and Reaction Dynamics of N Benzoyl Phosphoramidic Acid
Hydrolytic Stability and Kinetic Profiles
The hydrolysis of N-acylphosphoramidic acids, including N-benzoyl phosphoramidic acid, has been a subject of detailed kinetic studies to elucidate the mechanisms of phosphoryl group transfer, a fundamental process in biological chemistry.
pH-Dependence and Rate Maxima in Aqueous Solvolysis
Interactive Data Table: pH-Dependence of Hydrolysis Rate
| pH Range | Dominant Reaction | Rate Dependence |
| < 4 | Acid-Catalyzed | k_obs = k_H[H⁺] |
| 4 - 8.5 | pH-Independent | k_obs = k_0 |
| > 9 | Base-Catalyzed | k_obs = k_OH[OH⁻] |
This table illustrates the general trends observed in the hydrolysis of related N-acyl compounds and represents the expected behavior for this compound.
Examination of Solvent Kinetic Isotope Effects on Hydrolysis
Solvent kinetic isotope effects (SKIE), determined by comparing reaction rates in H₂O and D₂O, are a powerful tool for probing the role of proton transfer in the rate-determining step of a reaction. For hydrolysis reactions, a normal SKIE (kH₂O/kD₂O > 1) often indicates that a proton transfer is involved in the transition state of the rate-limiting step. Conversely, an inverse SKIE (kH₂O/kD₂O < 1) can suggest various phenomena, including a pre-equilibrium protonation or changes in solvation. nih.gov In the context of this compound hydrolysis, the magnitude of the SKIE can help differentiate between possible mechanisms. For instance, in the pH-independent region, a D₂O solvent isotope effect of around 2.0 for a related N-acylimidazole suggests a mechanism where water acts as a general base, facilitating the attack of another water molecule on the acyl group. nih.gov The specific value of the SKIE for this compound hydrolysis would provide critical insight into the transition state structure.
Impact of Substituent Electronic and Steric Effects on Hydrolytic Reactivity
The electronic and steric properties of substituents on the benzoyl group can significantly influence the hydrolytic reactivity of this compound. Electron-withdrawing groups on the phenyl ring are generally expected to increase the electrophilicity of the carbonyl carbon and the phosphorus atom, thereby accelerating the rate of nucleophilic attack by water or hydroxide ions. This trend is well-established in the hydrolysis of esters and amides, where Hammett plots of log(k) versus the substituent constant (σ) often yield positive ρ values, indicating that the reaction is favored by electron-withdrawing substituents. researchgate.net
Steric effects also play a crucial role. Bulky substituents near the reaction center can hinder the approach of the nucleophile, leading to a decrease in the reaction rate. nih.gov However, in some cases, steric strain in the ground state of the molecule can be released in the transition state, leading to rate acceleration. nih.gov For this compound, substituents on the phenyl ring can modulate reactivity through a combination of these electronic and steric factors.
Interactive Data Table: Expected Substituent Effects on Hydrolysis Rate
| Substituent Position | Electronic Effect | Steric Effect | Expected Impact on Rate |
| para | Dominant | Minimal | Electron-withdrawing groups increase rate |
| meta | Inductive | Minimal | Electron-withdrawing groups increase rate |
| ortho | Inductive & Resonance | Significant | Combination of steric hindrance and electronic effects |
Pathways for Phosphorus-Nitrogen Bond Cleavage
The cleavage of the phosphorus-nitrogen (P-N) bond is a key step in the hydrolysis of this compound. This cleavage can occur through different mechanistic pathways, depending on the reaction conditions. In acidic media, protonation of the nitrogen atom makes the amine moiety a better leaving group, facilitating P-N bond scission upon nucleophilic attack by water at the phosphorus center. nih.gov This pathway often proceeds through a dissociative Sₙ1-type mechanism involving a metaphosphate intermediate or an associative Sₙ2-type mechanism with a pentacoordinate transition state. researchgate.net The specific pathway is influenced by factors such as the stability of the leaving group and the nature of the substituents on the phosphorus atom.
Nucleophilic Attack and Substitution Patterns at the Phosphorus Center
The phosphorus atom in this compound is electrophilic and serves as a primary site for nucleophilic attack. Nucleophilic substitution at a tetracoordinated phosphorus center can proceed through several mechanisms. scispace.com An associative mechanism involves the formation of a transient pentacoordinate intermediate (a phosphorane), which then breaks down to form the products. researchgate.net This addition-elimination process is common for nucleophilic substitution at phosphorus. Alternatively, a dissociative mechanism, proceeding through a highly reactive metaphosphate intermediate, is also possible, particularly with good leaving groups. researchgate.net The geometry of the pentacoordinate intermediate and the positions of the entering and leaving groups (apical or equatorial) are critical in determining the stereochemical outcome of the reaction.
Condensation and Polymerization Reactions Involving Hydroxyl and Amine Reagents
This compound, possessing both acidic P-OH and reactive N-H functionalities, has the potential to undergo condensation and polymerization reactions with suitable reagents like hydroxyl and amine compounds. Condensation polymerization typically involves the reaction between two monomers with the elimination of a small molecule, such as water. libretexts.org In the case of this compound, reaction with a diol or a diamine could lead to the formation of polyesters or polyamides containing phosphorus in the backbone. The reactivity of the phosphoramidic acid moiety would be crucial in these polymerization processes. The presence of amines can also promote condensation reactions by acting as catalysts or by altering the reaction mechanism. nih.gov For instance, amines can facilitate the formation of more reactive intermediates, thereby lowering the activation energy for the condensation process.
Intramolecular Rearrangements and Tautomerism within N-Benzoyl Phosphoramidate (B1195095) Systems
The structural dynamics of N-benzoyl phosphoramidate and related systems are characterized by the potential for intramolecular rearrangements, most notably prototropic tautomerism. This phenomenon involves the migration of a proton between two different atoms within the same molecule, leading to a dynamic equilibrium between two or more tautomeric forms. In the context of this compound, the primary tautomeric equilibrium of interest is the amide-iminol (or keto-enol analogue) tautomerism, where a proton can be transferred from the nitrogen atom of the amide group to the oxygen atom of the carbonyl or phosphoryl group.
Theoretical and spectroscopic investigations into related N-acylamido systems provide valuable insights into the potential tautomeric equilibria in N-benzoyl phosphoramidates. The stability and relative populations of these tautomers are influenced by a variety of factors, including the electronic nature of substituents, solvent polarity, and the potential for intramolecular hydrogen bonding.
Detailed research findings on analogous systems, such as 1-benzamidoisoquinoline derivatives, have demonstrated that the position of the tautomeric equilibrium can be systematically controlled by the electronic effects of substituents on the benzoyl moiety. nih.gov These studies, employing both Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry, reveal a clear correlation between the electron-donating or electron-withdrawing nature of a substituent and the relative abundance of the amide versus the iminol (enol-like) tautomer. nih.gov
For instance, in the 1-benzamidoisoquinoline series, strong electron-donating groups on the phenyl ring tend to favor the amide form, while strong electron-accepting groups shift the equilibrium towards the iminol form. nih.gov This is attributed to the alteration of the acidity of the migrating proton and the stabilization of the respective conjugate bases.
The following interactive data table summarizes the influence of substituents on the tautomeric equilibrium in 1-benzamidoisoquinoline derivatives, a system analogous to N-benzoyl phosphoramidates. The data illustrates the percentage of the amide form present at equilibrium in a solution of DMSO-d6, as determined by 1H NMR spectroscopy. nih.gov
| Substituent (R) | Hammett Constant (σp) | Amide Tautomer Content (%) |
|---|---|---|
| NMe2 | -0.83 | 74 |
| OMe | -0.27 | 62 |
| Me | -0.17 | 59 |
| H | 0.00 | 56 |
| Cl | 0.23 | 49 |
| CF3 | 0.54 | 41 |
| NO2 | 0.78 | 38 |
Computational studies on these systems further illuminate the energetic landscape of the tautomeric equilibrium. The relative Gibbs free energy differences between the tautomers can be calculated, providing a theoretical basis for the experimentally observed populations. These calculations often reveal that while one tautomer may be significantly more stable, the energy barrier for interconversion is low enough to allow for a dynamic equilibrium at room temperature. nih.gov
Intramolecular hydrogen bonding can also play a crucial role in stabilizing specific tautomeric forms. In the iminol tautomer of N-benzoyl phosphoramidate systems, an intramolecular hydrogen bond can potentially form between the hydroxyl proton of the iminol group and the oxygen of the phosphoryl group, or another suitable acceptor within the molecule. The presence and strength of such a hydrogen bond can significantly influence the position of the tautomeric equilibrium. However, competition with intermolecular hydrogen bonds from solvent molecules can diminish this effect. nih.gov
While direct experimental data on the tautomeric equilibrium of this compound is limited, the principles derived from analogous N-acyl systems provide a robust framework for understanding the potential intramolecular rearrangements and tautomerism within this class of compounds.
Advanced Spectroscopic Characterization and Computational Analysis of N Benzoyl Phosphoramidic Acid Systems
Comprehensive Spectroscopic Characterization Techniques
A multi-faceted spectroscopic approach is necessary to fully characterize the structure and bonding of N-benzoyl phosphoramidic acid. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)
NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For this compound systems, ¹H, ¹³C, and ³¹P NMR spectra offer detailed structural information.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number and types of hydrogen atoms present in the molecule. The chemical shifts of the aromatic protons of the benzoyl group are typically observed in the downfield region, reflecting the deshielding effect of the aromatic ring current. The amide proton (N-H) signal is also a key feature, with its chemical shift and coupling to the phosphorus atom providing insight into the electronic environment and conformation around the P-N bond.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. The carbonyl carbon of the benzoyl group exhibits a characteristic downfield chemical shift. The aromatic carbons show distinct signals based on their substitution and position relative to the carbonyl and phosphoramidic acid moieties.
³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly informative for this class of compounds. The chemical shift of the phosphorus atom is sensitive to the nature of the substituents on the phosphorus and can indicate the coordination state and electronic environment of the phosphorus center. In N-acyl phosphoramidates, the ³¹P chemical shifts are influenced by the electronic properties of the acyl group. For instance, the presence of electron-withdrawing or electron-donating groups on the benzoyl ring can lead to shielding or deshielding of the phosphorus nucleus, respectively ias.ac.inresearchgate.net.
| Nucleus | Chemical Shift (δ) Range (ppm) | Coupling Constants (J) |
| ¹H | Aromatic: ~7.0-8.0, Amide (NH): Variable | J(P,H) |
| ¹³C | Carbonyl (C=O): ~165-175, Aromatic: ~120-140 | J(P,C) |
| ³¹P | Variable, dependent on substitution |
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Assignment
FTIR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present. In this compound, characteristic absorption bands are observed for the N-H, C=O, and P=O stretching vibrations. The position of the P=O stretching vibration is particularly sensitive to the electronic environment and hydrogen bonding interactions researchgate.net. The C=O stretching frequency can also provide information about the strength of the carbonyl bond researchgate.net.
| Vibrational Mode | Frequency Range (cm⁻¹) |
| N-H Stretch | ~3100 - 3300 |
| C=O Stretch (Amide I) | ~1650 - 1680 |
| P=O Stretch | ~1180 - 1250 |
| P-N Stretch | ~900 - 1000 |
Note: The specific frequencies can vary depending on the physical state (solid or solution) and intermolecular interactions.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For this compound derivatives, fragmentation often involves cleavage of the P-N bond and fragmentation of the benzoyl group, yielding characteristic ions that help to confirm the molecular structure.
X-ray Crystallography for Three-Dimensional Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid nih.gov. This technique provides detailed information on bond lengths, bond angles, and torsion angles, offering a complete picture of the molecular geometry and intermolecular interactions, such as hydrogen bonding, in the solid state ias.ac.inresearchgate.net.
For related N-acyl phosphoric triamides, X-ray crystallographic studies have revealed the formation of centrosymmetric dimers through intermolecular hydrogen bonds involving the P=O and N-H groups ias.ac.in. The geometry around the phosphorus atom is typically tetrahedral, and the planarity of the amide group can also be assessed.
| Parameter | Typical Values for N-acyl Phosphoric Triamides |
| P=O Bond Length | ~1.47 - 1.49 Å |
| P-N(amide) Bond Length | ~1.68 - 1.72 Å |
| C=O Bond Length | ~1.22 - 1.24 Å |
| P-N-C Bond Angle | ~120 - 125° |
Note: These values are based on studies of substituted this compound derivatives and provide an approximation for the unsubstituted compound.
Theoretical and Computational Chemistry Studies
Theoretical and computational methods, particularly Ab Initio and Density Functional Theory (DFT), are invaluable for complementing experimental data and providing deeper insights into the molecular properties of this compound systems.
Ab Initio and Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
DFT calculations can be used to optimize the molecular geometry of this compound, providing theoretical bond lengths and angles that can be compared with experimental X-ray crystallography data mdpi.com. These calculations also yield information about the electronic structure, including the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential. This information is crucial for understanding the reactivity and intermolecular interactions of the molecule. For instance, DFT studies on related compounds have been used to analyze hydrogen bonding networks and predict vibrational frequencies, which aids in the assignment of experimental FTIR spectra mdpi.com.
Computational Modeling of Reaction Coordinates and Transition States
Computational modeling serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving this compound and its derivatives. By mapping the potential energy surface (PES) of a reaction, researchers can identify the lowest energy path, known as the reaction coordinate. This coordinate represents the progress of the reaction from reactants to products, passing through a critical high-energy point, the transition state.
The determination of the transition state is a primary objective of these computational studies. The transition state structure corresponds to a first-order saddle point on the PES, with one imaginary frequency in its vibrational analysis, which corresponds to the motion along the reaction coordinate. Methods such as Density Functional Theory (DFT) and semi-empirical molecular orbital methods, like Austin Model 1 (AM1), are employed to perform these calculations. researchgate.net For instance, computational studies on the phosphorylation of nucleosides have utilized the AM1 method to fully optimize the geometries of reactants, intermediates, and products to find the lowest energy conformation. researchgate.net
By calculating the energies of the reactants (E_R), transition state (E_TS), and products (E_P), key thermodynamic and kinetic parameters can be determined. The activation energy (Ea = E_TS - E_R) provides insight into the reaction rate, while the heat of reaction (ΔHr = E_P - E_R) indicates whether the reaction is exothermic or endothermic. researchgate.net These calculations allow for a detailed, step-by-step analysis of bond-breaking and bond-forming events, providing a molecular-level understanding of the reaction mechanism.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Analyses for Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. amazonaws.comresearchgate.net In the context of this compound and related compounds, these analyses can predict chemical reactivity and guide the synthesis of new derivatives with desired characteristics.
The fundamental principle of QSAR/QSPR is that the structural features of a molecule, encoded by molecular descriptors, determine its activity or properties. These descriptors can be categorized as electronic (e.g., frontier molecular orbital energies like HOMO and LUMO, dipole moment), steric (e.g., Sterimol parameters), or hydrophobic (e.g., log P). researchgate.netacs.org For a series of phosphoramidic acid derivatives, studies have utilized methodologies like multiple linear regression (MLR) and partial least square (PLS) to build correlative models. researchgate.netresearchgate.net These models establish a mathematical relationship between the calculated descriptors and an experimentally measured property, such as a reaction rate constant or chromatographic retention factor. researchgate.net
For example, a QSAR study on phosphoramidic acid derivatives against Leishmania amazonensis identified hydrophobic (log P) and steric parameters as having the most significant influence on biological activity. acs.org Similarly, QSPR models have been developed to predict the retention factor of phosphoramidic acid derivatives in chromatography, demonstrating the utility of these computational approaches in understanding and predicting the behavior of these compounds. researchgate.net The development of robust QSAR/QSPR models relies on the careful selection of relevant molecular descriptors and appropriate statistical validation.
Table 1: Examples of Molecular Descriptors Used in QSAR/QSPR Studies
| Descriptor Category | Specific Descriptor | Description |
| Electronic | HOMO Energy (Highest Occupied Molecular Orbital) | Relates to the ability to donate electrons. |
| LUMO Energy (Lowest Unoccupied Molecular Orbital) | Relates to the ability to accept electrons. | |
| Dipole Moment (µ) | Measures the polarity of the molecule. | |
| Steric | Sterimol Parameters (L, B2) | Describe the size and shape of substituents. acs.org |
| Cosmo Area (Sq. Ang) | The solvent-accessible surface area of the molecule. researchgate.net | |
| Cosmo Volume (Cu. Ang) | The volume of the molecule within the solvent-accessible surface. researchgate.net | |
| Hydrophobic | log P | The logarithm of the partition coefficient between octanol and water, indicating lipophilicity. acs.org |
Molecular Docking Simulations for Ligand-Target Interactions (focus on methodology)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., an this compound derivative) when bound to a second molecule (the receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is crucial in drug discovery for predicting binding modes and estimating the affinity between a ligand and its target active site. nih.gov
The methodology of a typical molecular docking simulation involves several key steps:
Receptor and Ligand Preparation : The three-dimensional structures of both the target protein and the ligand are required. The protein structure is often obtained from crystallographic databases like the Protein Data Bank (PDB). The preparation phase involves removing water molecules, adding hydrogen atoms, and assigning correct protonation states and partial charges to the atoms. The ligand's 3D structure is generated and optimized to its lowest energy conformation. mdpi.com
Defining the Binding Site : A specific region on the receptor, the binding site or active site, is defined. This is typically a pocket or groove on the protein surface where the ligand is expected to bind. The grid box for the docking calculation is centered on this site.
Docking Algorithm and Scoring : The docking program systematically samples a large number of possible conformations and orientations of the ligand within the defined binding site. nih.gov Algorithms can treat the ligand as flexible while keeping the receptor rigid, or in more advanced methods, allow for some flexibility in the receptor's side chains. nih.gov Each generated pose is evaluated by a "scoring function," which estimates the binding free energy. Common scoring functions like GlideScore and Chemgauss4 are used to rank the different poses, with the lowest energy score representing the most favorable predicted binding mode. nih.govmdpi.com
Pose Analysis and Validation : The best-ranked poses are analyzed to understand the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the key amino acid residues in the binding site. nih.gov The docking protocol is often validated by "re-docking," where the co-crystallized ligand is removed from the protein's active site and then docked back. A successful validation is achieved if the docking program can reproduce the experimentally observed binding pose, typically measured by a low root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose. nih.govmdpi.com
Applications and Emerging Roles of N Benzoyl Phosphoramidic Acid in Synthetic Chemistry and Catalysis
Utility as Precursors and Reagents in Complex Molecule Synthesis
The inherent reactivity of the phosphoramidate (B1195095) linkage, combined with the directing and protecting capabilities of the N-benzoyl group, makes N-benzoyl phosphoramidic acid a valuable precursor in the synthesis of specialized and complex molecules.
N-benzoyl protecting groups are crucial in the chemical synthesis of DNA and RNA. nih.gov During the automated solid-phase synthesis of oligonucleotides via the phosphoramidite (B1245037) method, N-benzoyl groups are commonly used to protect the exocyclic amino functions of cytosine (dC) and adenine (B156593) (dA) nucleobases. nih.govgoogle.com This protection prevents unwanted side reactions during the sequential addition of nucleotide monomers.
The synthesis involves a cycle of four steps: detritylation, coupling, capping, and oxidation. fujifilm.com In the coupling step, a phosphoramidite monomer is activated and reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. fujifilm.com The N-benzoyl protecting groups remain intact throughout these cycles and are typically removed at the final stage of synthesis using basic conditions, such as treatment with ammonium (B1175870) hydroxide. nih.gov
The use of N-benzoyl protection is compatible with the synthesis of various modified oligonucleotides, including those with altered backbone structures. For instance, it has been employed in the preparation of oligonucleotides containing N-methylguanidine-bridged nucleic acids (GuNA[Me]), which exhibit enhanced binding affinity and nuclease resistance, making them promising for antisense applications. nih.gov Furthermore, new oligonucleotide derivatives with inter-nucleotide N-benzoazole phosphoramide (B1221513) moieties have been synthesized using automated solid-phase methods where such protecting groups are standard. nih.gov
The development of novel phosphoramidites for reverse 5' to 3' RNA synthesis also relies on N-benzoyl protection of nucleobases to achieve high-purity RNA oligomers. google.com These examples underscore the foundational role of N-benzoyl protected phosphoramidate chemistry in accessing a wide array of natural and chemically modified nucleic acids for therapeutic and diagnostic purposes. google.comatdbio.commdpi.com
This compound and its derivatives serve as key intermediates in the synthesis of a broad spectrum of organophosphorus compounds. nih.gov Phosphoramidates, characterized by a P-N bond, are a significant class of organophosphorus compounds with diverse applications. nih.gov The synthesis of these compounds can be achieved through various routes, including oxidative cross-coupling reactions and nitrene insertions. nih.gov
For example, N-acylphosphoramidates can be synthesized from a phosphonic acid and an amide via an oxidative cross-coupling reaction catalyzed by a Cu(II) catalyst. nih.gov This highlights a pathway where a precursor similar in structure to this compound could be functionalized.
Furthermore, the reactivity of the phosphoramidate moiety allows for its conversion into other functional groups. The synthesis of new phosphonic acid derivatives bearing a triazole moiety, for instance, involves the use of β-azidophosphonates which can be derived from related phosphoramidate precursors. mdpi.com The reaction of 2-oxoindoline-3-ylidene derivatives with phosphines or phosphites in the presence of acetylenic esters leads to functionalized phosphorus ylides or phosphonate (B1237965) esters, demonstrating the versatility of organophosphorus intermediates. nih.gov These synthetic strategies showcase the role of phosphoramidate structures as versatile platforms for accessing a wide range of organophosphorus compounds with potential applications in materials science and medicinal chemistry. nih.gov
Catalytic Applications of this compound Analogs
While this compound itself is not a widely used catalyst, its structural analogs, particularly chiral phosphoric acids and N-triflyl phosphoramides derived from BINOL, have revolutionized the field of asymmetric catalysis. These compounds function as powerful Brønsted acid organocatalysts.
Chiral phosphoric acids (CPAs) and N-triflyl phosphoramides, which are analogs of this compound, are highly effective Brønsted acid catalysts for a wide array of asymmetric transformations. mdpi.comrsc.orgnih.gov These catalysts possess a bifunctional character, with a Brønsted acidic proton and a Lewis basic phosphoryl oxygen, which allows for the simultaneous activation of both the electrophile and the nucleophile. mdpi.com
Since the pioneering work by Akiyama and Terada in 2004, CPAs have been successfully applied in numerous enantioselective reactions, including Mannich-type reactions, Friedel-Crafts alkylations, and cycloadditions. mdpi.comcore.ac.uk The introduction of the N-triflyl group in N-triflyl phosphoramides significantly increases their acidity compared to the parent phosphoric acids, expanding their catalytic scope to less reactive substrates. mdpi.comrsc.orgacs.org
These powerful catalysts have been instrumental in the asymmetric synthesis of axially chiral compounds, which are important as chiral ligands and in medicinal chemistry. nih.gov They have also been employed in transfer hydrogenation reactions for the synthesis of chiral amines and heterocycles. mcgill.caresearchgate.net The high degree of stereocontrol achieved with these catalysts is attributed to the formation of a well-organized, hydrogen-bonded transition state within the chiral environment of the catalyst. nih.gov
Table of Asymmetric Transformations Catalyzed by this compound Analogs
| Reaction Type | Catalyst Type | Substrates | Product | Enantioselectivity (ee) |
| Aza-Diels-Alder | Chiral Phosphoric Acid | Brassard's diene and imines | Dihydropyridone derivatives | High |
| [3+2] Cycloaddition | N-Triflyl Phosphoramide | N-acyl hydrazones and alkenes | Pyrazolidines | Very good to excellent |
| Diels-Alder | N-Triflyl Phosphoramide | α,β-unsaturated ketone and silyloxydiene | Cycloadducts | Highly enantioselective |
| Transfer Hydrogenation | Chiral Phosphoric Acid | Quinolines | Tetrahydroquinolines | High |
| Atroposelective Arylation | Chiral Phosphoric Acid | Azobenzene derivative and indoles | Axially chiral arylindoles | Up to >99% |
The organocatalytic potential of chiral phosphoric acid analogs of this compound extends beyond the activation of imines and carbonyls. These catalysts have been shown to be effective in a variety of other synthetic reactions. mdpi.comresearchgate.net
For instance, they can catalyze enantioselective pericyclic reactions, including [4+2], [3+2], and 1,3-dipolar cycloadditions, providing access to complex heterocyclic structures. mdpi.com They have also been utilized in cascade reactions, where multiple bond-forming events occur in a single operation, leading to a rapid increase in molecular complexity. nih.gov
The ability of these Brønsted acids to form specific hydrogen-bonding interactions has been exploited in desymmetrization reactions and kinetic resolutions. nih.gov Furthermore, their application in combination with other catalytic systems, such as metal catalysts, is an emerging area of research, offering new possibilities for synergistic catalysis. The versatility of these organocatalysts makes them invaluable tools for the efficient and stereoselective synthesis of a wide range of organic molecules. mdpi.com
While the primary catalytic role of this compound analogs is as Brønsted acids, their structural framework also holds potential for the design of novel chiral ligands for metal-catalyzed processes. researchgate.netrsc.org The phosphorus and nitrogen atoms in the phosphoramidate core can act as coordination sites for transition metals.
The development of chiral ligands is central to asymmetric metal catalysis. researchgate.net By modifying the substituents on the phosphorus and nitrogen atoms of a phosphoramidate scaffold, it is possible to tune the steric and electronic properties of the resulting ligand. rutgers.edu This allows for the optimization of catalyst performance in terms of activity and enantioselectivity for a specific transformation.
For example, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in metal catalysis. rutgers.edubeilstein-journals.org The design principles used for NHC ligands, which involve the modulation of steric bulk and electronic donor ability, can be applied to the design of phosphoramidate-based ligands. Although direct examples of this compound being used as a ligand are not prevalent, the fundamental principles of ligand design suggest its potential in this area. carbene.deresearchgate.net The synthesis of novel ligands derived from phosphoramidates could lead to the development of new metal complexes with unique catalytic properties for a range of cross-coupling and other metal-catalyzed reactions. researchgate.net
Catalytic Activity in Polymerization Reactions
While research specifically detailing this compound as a polymerization catalyst is nascent, the broader class of phosphoramidic acids and related phosphoric acids has demonstrated significant potential as highly effective organocatalysts, particularly for ring-opening polymerization (ROP). bohrium.comrsc.orgrsc.org These metal-free catalysts are gaining attention for their ability to produce well-defined polymers under mild conditions. rsc.org
The catalytic efficacy of these molecules stems from their ability to act as bifunctional Brønsted acids. bohrium.comumons.ac.be In the context of ROP of cyclic esters like ε-caprolactone or lactide, the mechanism involves a dual activation pathway where the acidic proton of the catalyst activates the carbonyl group of the monomer, making it more susceptible to nucleophilic attack. umons.ac.beresearchgate.net Concurrently, the basic phosphoryl (P=O) or sulfonyl (S=O) group on the catalyst's conjugate base activates the initiating alcohol, enhancing its nucleophilicity. rsc.orgrsc.org This cooperative action facilitates controlled polymerization, leading to polymers with predictable molecular weights and narrow molar mass distributions. rsc.orgresearchgate.net
Studies on phosphoramidic acids, such as (PhO)₂P(O)NH(SO₂CF₃), have shown them to be slightly more active than their phosphoric acid counterparts in the ROP of ε-caprolactone. bohrium.comrsc.orgrsc.org This enhanced activity is attributed to the electronic influence of the N-sulfonyl group. By analogy, this compound, with its N-acyl functionality, is positioned to exhibit similar catalytic behavior, offering a tunable electronic and steric profile for optimizing polymerization processes. The development of such chiral organocatalysts is particularly valuable for enantiomer-selective polymerization, enabling the synthesis of stereocontrolled polymers like isotactic polylactide. researchgate.net
Table 1: Performance of Phosphoric and Phosphoramidic Acid Catalysts in ROP of ε-Caprolactone This table illustrates the typical performance of related acid catalysts, providing a benchmark for the expected activity of this compound derivatives.
| Catalyst Type | Monomer | Initiator | Conditions | Molar Mass ( g/mol ) | Polydispersity Index (PDI) | Reference |
| (PhO)₂P(O)OH | ε-Caprolactone | Benzyl Alcohol | Toluene, RT | Up to 15,000 | Narrow | rsc.org |
| (PhO)₂P(O)NH(SO₂CF₃) | ε-Caprolactone | Benzyl Alcohol | Toluene, RT | Up to 15,000 | Narrow | rsc.org |
| (R)-(-)-BPA | ε-Caprolactone | Benzyl Alcohol | Bulk, 110°C | Up to 43,500 | 1.20 | researchgate.net |
Fundamental Contributions to Phosphorus Chemistry and Materials Science
The unique structure of this compound makes it a valuable compound for fundamental studies in phosphorus chemistry and a building block for novel materials.
This compound serves as a potential precursor for the synthesis of hypervalent phosphorus compounds, specifically pentacoordinated phosphoranes. nih.gov These species feature a central phosphorus atom with ten valence electrons, often adopting a trigonal bipyramidal (TBP) geometry. nih.gov The synthesis of stable hypervalent compounds is of great interest as they are key intermediates in many phosphorus-mediated reactions.
The transformation from a tetracoordinate phosphoramidate to a pentacoordinate phosphorane can be achieved through reactions that introduce bidentate ligands, leading to the formation of spirocyclic structures around the phosphorus center. nih.gov For instance, condensation reactions with diols or amino alcohols can lead to the formation of stable spirophosphoranes. The N-benzoyl group can influence the stereochemistry and stability of these hypervalent structures, potentially enabling the design of chiral phosphoranes for asymmetric synthesis. The study of these structures, including their geometry and the factors controlling their stability, provides critical insights into the mechanistic pathways of reactions involving phosphorus, such as the Wittig reaction. nih.gov
The inherent phosphorus-nitrogen (P-N) bond in this compound makes it a key building block for creating novel P-N scaffolds and polymers. nih.gov Polymers with a P-N backbone, such as polyphosphazenes, are known for their remarkable versatility, with applications ranging from fire-retardant materials to advanced biomedical devices. taylorfrancis.comnih.govnih.gov
Phosphoramidates can be used in polycondensation reactions or ring-opening polymerizations to generate linear or cyclic oligomers and high-molecular-weight polymers. google.com The N-benzoyl group provides a site for modification, allowing for the tuning of properties like solubility, thermal stability, and biocompatibility. The modular nature of phosphoramidate synthesis allows for the creation of diverse libraries of these building blocks for materials discovery. nih.govrug.nl By incorporating different functional groups, materials with tailored properties can be designed for specific applications, contributing to the development of new functional materials in areas such as drug delivery and flame retardancy. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing N-benzoyl phosphoramidic acid derivatives, and how are their structures validated?
- Methodological Answer : Synthesis typically involves coupling benzoyl groups to phosphoramidic acid via esterification or amidation, followed by purification via column chromatography. Structural validation employs NMR spectroscopy (e.g., P, N) to confirm protonation sites and ester linkages, complemented by X-ray crystallography to resolve stereochemical ambiguities. For example, diastereotopic groups in N-benzyl derivatives were confirmed via crystallography and NMR .
Q. How can enzymatic hydrolysis experiments be designed to study this compound derivatives?
- Experimental Design : Clone libraries (e.g., Lactobacillus helveticus) expressing peptidases can be screened using chromogenic substrates like N-benzoyl–Phe–Val–Arg–pNA. Subcloning and Tn1000 mutagenesis identify active domains, while restriction mapping and sequence analysis (e.g., ORF identification, promoter regions) validate enzyme specificity .
Q. What spectroscopic techniques are critical for analyzing protonation states in phosphoramidic acids?
- Analytical Workflow : Multinuclear NMR (P, N, O) tracks pH-dependent protonation shifts. For N-benzoyl derivatives, a single monobasic titration curve (pKa ~4.9) confirms N-protonation over O-protonation, contradicting earlier studies. Theoretical calculations (gas vs. aqueous phase) reconcile discrepancies .
Advanced Research Questions
Q. How do computational methods resolve contradictions in protonation site assignments for phosphoramidic acids?
- Data Contradiction Analysis : Combined NMR and ab initio calculations (e.g., geometry optimization) assess relative stability of N- vs. O-protonated forms. For example, gas-phase calculations favor O-protonation, but aqueous-phase simulations align with NMR data supporting N-protonation in phosphoramide mustard .
Q. What strategies optimize the design of phosphoramidic acid-based prodrugs with enhanced stability?
- Synthetic Strategy : Introduce sterically hindered groups (e.g., 4-methylphenyl esters) to reduce hydrolysis. Intermediate characterization (e.g., Contezolid phosphoramidic acid) via LC-MS and P NMR ensures stability under physiological conditions. Patent-derived intermediates (e.g., WO2015127316A1) guide prodrug activation pathways .
Q. How can mutagenesis and homology modeling elucidate the substrate specificity of enzymes acting on N-benzoyl phosphoramidic acids?
- Bioinformatics Approach : Tn1000 insertional mutagenesis identifies critical domains (e.g., PepE’s 1.3-kb ORF). BLAST homology searches (e.g., 40% identity with Lactococcus lactis PepC) predict active sites. PROSITE pattern analysis identifies conserved catalytic motifs (e.g., thiol-dependent aminopeptidase domains) .
Q. What experimental and computational frameworks validate diastereotopicity in chiral phosphoramidic acid esters?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
